(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid

Catalog No.
S12365838
CAS No.
654075-36-2
M.F
C7H5BFNO2
M. Wt
164.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid

CAS Number

654075-36-2

Product Name

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid

IUPAC Name

(4-ethynyl-2-fluoropyridin-3-yl)boronic acid

Molecular Formula

C7H5BFNO2

Molecular Weight

164.93 g/mol

InChI

InChI=1S/C7H5BFNO2/c1-2-5-3-4-10-7(9)6(5)8(11)12/h1,3-4,11-12H

InChI Key

XQVMKQOHZPGXFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1F)C#C)(O)O

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring. Its molecular formula is C7H5BFNO2C_7H_5BFNO_2, and it has a molecular weight of approximately 164.93 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which facilitate various

, including:

  • Suzuki Coupling Reaction: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions: It can also be involved in other cross-coupling reactions, such as those with vinyl or alkynyl halides, enabling the synthesis of complex organic molecules.
  • Acid-Base Reactions: As a boronic acid, it can act as a Lewis acid, forming complexes with bases or nucleophiles.

  • Antitumor Activity: Some boronic acids have shown potential as anticancer agents by inhibiting proteasomes and other cellular pathways.
  • Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes, particularly serine proteases and glycosidases, due to their ability to form reversible covalent bonds with active site residues.

The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid can be achieved through several methods:

  • Direct Boronation: This method involves the reaction of 4-ethynyl-2-fluoropyridine with boron reagents such as borane or trialkylboranes under suitable conditions.
  • Functional Group Interconversion: Starting from 4-bromo-2-fluoropyridine, one can perform a series of reactions including Suzuki coupling followed by hydrolysis to yield the desired boronic acid.
  • Microwave-Assisted Synthesis: This technique can enhance reaction rates and yields, making it an efficient method for synthesizing this compound in laboratory settings.

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: The compound may be used in the development of new materials, particularly those requiring specific electronic or optical properties.
  • Agricultural Chemistry: It could be utilized in the synthesis of agrochemicals aimed at improving crop protection and yield.

Several compounds share structural similarities with (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-Fluoropyridine-4-boronic acid401815-98-3C5H5BFNO2140.91 g/mol
(2,5-Difluoropyridin-4-yl)boronic acid1263375-23-0C6H5BFN2O2168.93 g/mol
2-Fluoro-5-pyridylboronic acid351019-18-6C6H6BFNO141.91 g/mol

Uniqueness

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is unique due to its ethynyl group that enhances reactivity in coupling reactions compared to other boronic acids that lack this feature. Its fluorine substitution also influences its electronic properties, potentially affecting its reactivity and interaction with biological targets.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

165.0397367 g/mol

Monoisotopic Mass

165.0397367 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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